Product packaging for Triptohypol C(Cat. No.:CAS No. 193957-88-9)

Triptohypol C

Cat. No.: B1670588
CAS No.: 193957-88-9
M. Wt: 452.6 g/mol
InChI Key: WZAUFGYINZYCKH-JJWQIEBTSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Dihydrocelastrol (DHCE) is a synthetically derived dihydro-analog of celastrol, a quinone methide triterpenoid isolated from the medicinal plant Tripterygium wilfordii . This innovative compound was developed to enhance the bioactivity and reduce the toxicity profile associated with the parent compound, celastrol, offering researchers a promising tool for oncological investigations . Its primary research value lies in the potent, broad-spectrum antitumor activity observed across various in vitro and in vivo models, particularly in hematological malignancies. Key Research Applications & Mechanisms: Dihydrocelastrol demonstrates robust efficacy in studies of B-cell malignancies. Key findings indicate it inhibits cell proliferation and induces apoptosis in Multiple Myeloma cells, including those resistant to Bortezomib, by targeting the JAK2/STAT3 signaling pathway and downregulating the proteasome subunit PSMB5 . In Mantle Cell Lymphoma research, DHCE acts as a dual inhibitor of both mTORC1 and mTORC2, suppressing pathways critical for cell growth and survival . Furthermore, in Diffuse Large B-Cell Lymphoma (DLBCL) models, it induces cell death and suppresses angiogenesis by interfering with the BCR/AP-1/JunB signaling axis . The compound has also been explored for its anti-biofilm and anti-virulence properties against methicillin-resistant Staphylococcus aureus (MRSA) . Notable Properties: Studies report that unlike celastrol, DHCE lacks the quinone methide moiety, which may contribute to its altered biological activity and potentially improved toxicity profile . It has been shown to exert lower in vivo toxicity compared to its parent compound, making it a compelling candidate for further translational research . Disclaimer: This product is intended for research purposes only in a laboratory setting. It is strictly not for human or veterinary diagnostic or therapeutic use, or for consumption in any form. Researchers should handle this compound in accordance with all applicable institutional and governmental safety regulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H40O4 B1670588 Triptohypol C CAS No. 193957-88-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

193957-88-9

Molecular Formula

C29H40O4

Molecular Weight

452.6 g/mol

IUPAC Name

(2R,4aS,6aS,6aS,14aS,14bR)-10,11-dihydroxy-2,4a,6a,6a,9,14a-hexamethyl-3,4,5,6,8,13,14,14b-octahydro-1H-picene-2-carboxylic acid

InChI

InChI=1S/C29H40O4/c1-17-18-7-8-21-27(4,19(18)15-20(30)23(17)31)12-14-29(6)22-16-26(3,24(32)33)10-9-25(22,2)11-13-28(21,29)5/h8,15,22,30-31H,7,9-14,16H2,1-6H3,(H,32,33)/t22-,25-,26-,27+,28-,29+/m1/s1

InChI Key

WZAUFGYINZYCKH-JJWQIEBTSA-N

Isomeric SMILES

CC1=C2CC=C3[C@](C2=CC(=C1O)O)(CC[C@@]4([C@@]3(CC[C@@]5([C@H]4C[C@](CC5)(C)C(=O)O)C)C)C)C

Canonical SMILES

CC1=C2CC=C3C(C2=CC(=C1O)O)(CCC4(C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Dihydrocelastrol;  DHCE. (-)-Triptohypol C;  Triptohypol C.

Origin of Product

United States

Mechanistic Investigations of Dihydrocelastrol S Biological Activities

Cellular and Molecular Pathways Modulated by Dihydrocelastrol

Investigations into the molecular mechanisms of dihydrocelastrol have revealed its influence on several critical cellular pathways. These include the mammalian Target of Rapamycin (B549165) (mTOR) signaling cascade and the Janus Kinase (JAK)-Signal Transducer and Activator of Transcription (STAT) pathway.

Mammalian Target of Rapamycin (mTOR) Signaling Cascade

The mammalian Target of Rapamycin (mTOR) is a central regulator of cell growth, proliferation, and survival, often dysregulated in various diseases. Dihydrocelastrol has been shown to act as an inhibitor of this crucial pathway.

Studies have demonstrated that dihydrocelastrol is an effective inhibitor of both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2). This dual inhibition distinguishes its mechanism from that of rapamycin, which primarily inhibits mTORC1. The ability of DHCE to suppress both complexes contributes to its biological effects. spandidos-publications.comresearchgate.netnih.govspandidos-publications.comingentaconnect.com

Dihydrocelastrol suppresses cell growth and proliferation by inhibiting mTORC1-mediated phosphorylation of its key downstream effectors, ribosomal protein S6 kinase (p70S6K) and eukaryotic initiation factor 4E-Binding Protein (4E-BP1). spandidos-publications.comnih.gov Inhibition of p70S6K and 4E-BP1 phosphorylation impacts protein synthesis and cap-dependent translation, processes critical for cell cycle progression and growth.

Simultaneously, dihydrocelastrol induces apoptosis and inhibits cell survival by suppressing mTORC2-mediated phosphorylation of Protein Kinase B (Akt) and inhibiting Nuclear Factor-kappa B (NF-κB) activity. spandidos-publications.comnih.gov Inactivation of the PI3K/Akt pathway is also involved in the dihydrocelastrol-mediated effects observed in certain cell types. bibliotek.dknih.govnih.govresearchgate.net The suppression of Akt phosphorylation and NF-κB activity collectively contributes to the compound's ability to promote cell death and reduce survival signals.

Janus Kinase (JAK)-Signal Transducer and Activator of Transcription (STAT) Signaling

The Janus Kinase (JAK)-Signal Transducer and Activator of Transcription (STAT) pathway is another critical signaling cascade involved in mediating cellular responses to cytokines and growth factors, often implicated in inflammation and cancer. Dihydrocelastrol has been found to modulate this pathway.

Inactivation of the JAK2/STAT3 pathway is involved in the biological effects of dihydrocelastrol. bibliotek.dknih.govnih.govresearchgate.net Research indicates that dihydrocelastrol suppresses cell proliferation by inactivating the JAK2/STAT3 axis. nih.govresearchgate.net Studies have shown that dihydrocelastrol treatment leads to a dose-dependent reduction in the protein concentrations of phosphorylated STAT3 (p-STAT3) and phosphorylated JAK2 (p-JAK2), while the total levels of JAK2 and STAT3 remain unaffected. nih.govresearchgate.net This suggests that dihydrocelastrol primarily impacts the activation status of JAK2 and STAT3.

Detailed research findings on the impact of Dihydrocelastrol on the phosphorylation of key proteins in the mTOR and JAK/STAT pathways are summarized in the table below:

PathwayProteinPhosphorylation Status Change (DHCE Treatment)EffectSource
mTORC1p70S6KDecreasedInhibition of growth and proliferation spandidos-publications.comnih.gov
mTORC14E-BP1DecreasedInhibition of growth and proliferation spandidos-publications.comnih.gov
mTORC2AktDecreasedInduction of apoptosis, inhibited survival spandidos-publications.comnih.gov
JAK/STATSTAT3 (p-STAT3)Decreased (dose-dependent)Suppression of cell proliferation nih.govresearchgate.net
JAK/STATJAK2 (p-JAK2)Decreased (dose-dependent)Suppression of cell proliferation nih.govresearchgate.net
Interleukin-6 (IL-6) Expression Modulation

Dihydrocelastrol has been shown to inactivate the expression of interleukin-6 (IL-6). researchgate.netnih.govoup.com IL-6 is a cytokine known to play a significant role in the proliferation and survival of certain cancer cells, including multiple myeloma cells. nih.govresearchgate.netnih.gov Studies have indicated that dihydrocelastrol can reduce IL-6 expression significantly in multiple myeloma cells. researchgate.net Furthermore, its activity against multiple myeloma cell lines was retained even in the presence of IL-6, suggesting its effects may, at least in part, bypass IL-6 signaling or act downstream. researchgate.netnih.govoup.com

Extracellular Regulated Protein Kinases (ERK1/2) Pathway Regulation

The extracellular regulated protein kinases (ERK1/2) pathway is another signaling cascade influenced by dihydrocelastrol. Research indicates that dihydrocelastrol can downregulate the phosphorylation of ERK1/2. researchgate.netnih.govoup.comresearchgate.netajol.info This effect has been observed in multiple myeloma cells. nih.govoup.comresearchgate.netajol.info While dihydrocelastrol decreases the phosphorylation of ERK1/2, it has been noted to have minimal effect on the total protein levels of ERK1/2. researchgate.net The ERK1/2 pathway is associated with cell proliferation and survival, and its inactivation is implicated in the antitumor effects of dihydrocelastrol. nih.govresearchgate.netajol.info

STAT3-Dependent PSMB5 Regulation

Dihydrocelastrol has been found to inhibit STAT3-dependent PSMB5 regulation. nih.govsciengine.comx-mol.netnih.gov PSMB5 is a subunit of the 26S proteasome and a molecular target of bortezomib (B1684674). nih.govsciengine.comnih.govmdpi.com Overexpression of PSMB5 is associated with resistance to bortezomib in multiple myeloma cells. nih.govsciengine.comnih.govmdpi.com Studies have shown that dihydrocelastrol treatment diminishes PSMB5 expression in bortezomib-resistant multiple myeloma cells. nih.gov STAT3 is an upstream regulator of PSMB5. nih.govsciengine.com Dihydrocelastrol inhibits the JAK2/STAT3 pathway, which in turn leads to the downregulation of PSMB5 expression. nih.govsciengine.comnih.gov This mechanism contributes to dihydrocelastrol's ability to enhance the sensitivity of bortezomib in resistant multiple myeloma cells. nih.govsciengine.comnih.gov

Phosphoinositide 3-Kinase (PI3K)-Akt Pathway Perturbation

The phosphoinositide 3-kinase (PI3K)-Akt pathway is a significant signaling route that is perturbed by dihydrocelastrol. Inactivation of the PI3K/Akt pathway is involved in the antitumor effects mediated by dihydrocelastrol. nih.govsciengine.comnih.govacs.orgbibliotek.dkresearchgate.net Research has demonstrated that dihydrocelastrol treatment leads to a marked reduction in the protein concentrations of phosphorylated PI3K and phosphorylated Akt in a dose-dependent manner in multiple myeloma cells. nih.gov This suggests that dihydrocelastrol suppresses cell proliferation, at least in part, via the inactivation of the PI3K/Akt axis. nih.gov

B-cell Receptor (BCR) Cascade Signaling Inhibition

Dihydrocelastrol has been shown to inhibit B-cell receptor (BCR) cascade signaling. uni-goettingen.denih.govsolstara.aitandfonline.com The BCR is a master regulator in B cells, controlling processes like proliferation, migration, and survival. researchgate.net Aberrant activation of BCR signaling is implicated in B-cell malignancies such as diffuse large B-cell lymphoma (DLBCL). researchgate.net Inhibition of this cascade by dihydrocelastrol contributes to its anti-lymphoma efficacy and its ability to suppress pro-tumorigenic signaling. nih.gov

AP-1 Transcription Factor Family Modulation: Jun B and p65 Nuclear Translocation

Dihydrocelastrol modulates the activity of the AP-1 transcription factor family, specifically affecting the nuclear translocation of Jun B and p65. uni-goettingen.denih.govmdpi.com AP-1 transcription factors, composed of proteins from the JUN, FOS, ATF, and MAF families, are involved in various physiological processes and tumorigenesis. researchgate.net Dihydrocelastrol inhibits the nuclear translocation of both Jun B and p65, a subunit of NF-κB. nih.gov This inhibition contributes to the suppression of pro-tumorigenic signaling in diffuse large B-cell lymphoma. nih.gov Jun B is an AP-1 component, and p65 is a key component of the NF-κB pathway, which often interacts with AP-1. researchgate.netnih.gov

Heat Shock Protein (HSP) and Unfolded Protein Response (UPR) Modulation

While celastrol (B190767), a related compound, is known to modulate heat shock proteins (HSPs) and induce the unfolded protein response (UPR), the direct and specific modulation of HSPs and UPR by dihydrocelastrol is less extensively documented in the provided search results compared to celastrol. uc.ptnih.govnih.govresearchgate.net Some sources mention celastrol's properties related to HSP and UPR modulation. nih.govresearchgate.net One study comparing celastrol and dihydrocelastrol diacetate (a derivative) noted inconsistent results regarding their activity as Hsp90 inhibitors and heat shock activators, suggesting the importance of structural features like the quinone methide moiety present in celastrol but not dihydrocelastrol for certain activities. uc.pt The UPR is a cellular stress response that can be elicited by factors like proteasome inhibition and can be influenced by HSP modulation. nih.govwhiterose.ac.uk Further specific research focusing solely on dihydrocelastrol's direct impact on HSPs and UPR is needed to fully characterize this aspect of its mechanism.

Caspase-Dependent Apoptotic Pathway Activation

Studies have demonstrated that Dihydrocelastrol induces apoptosis in cancer cells through a caspase-dependent mechanism. This involves the activation of key caspase proteins, which are central executioners of the apoptotic program. The induction of apoptosis by DHCE has been observed in multiple myeloma and mantle cell lymphoma cell lines. oup.comspandidos-publications.comspandidos-publications.comresearchgate.net

Extrinsic Apoptotic Pathway Engagement

The extrinsic apoptotic pathway is initiated by the binding of death ligands to their corresponding death receptors on the cell surface, leading to the formation of the death-inducing signaling complex (DISC) and activation of initiator caspases, such as caspase-8. Research indicates that DHCE treatment leads to the activation of caspase-8, suggesting engagement of the extrinsic apoptotic pathway. Activated caspase-8 can then cleave and activate downstream effector caspases, such as caspase-3, contributing to the execution phase of apoptosis. spandidos-publications.comspandidos-publications.com

Intrinsic Apoptotic Pathway Engagement

The intrinsic apoptotic pathway, also known as the mitochondrial pathway, is triggered by intracellular signals, including cellular stress or DNA damage. This pathway is regulated by the balance between pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family, which control mitochondrial outer membrane permeability. Changes in mitochondrial permeability lead to the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, culminating in the formation of the apoptosome and activation of caspase-9. Activated caspase-9 subsequently cleaves and activates effector caspases, including caspase-3. Studies have shown that DHCE treatment results in the activation of caspase-9 and alters the expression levels of Bcl-2 family proteins, such as decreasing anti-apoptotic Bcl-2 and Bcl-xL and increasing pro-apoptotic Bax. These findings support the involvement of the intrinsic apoptotic pathway in DHCE-induced cell death. spandidos-publications.comspandidos-publications.com The activation of both caspase-8 and caspase-9, leading to the activation of caspase-3, underscores the ability of DHCE to converge on the execution phase of apoptosis through the engagement of both extrinsic and intrinsic pathways. spandidos-publications.comspandidos-publications.com

Data from studies investigating DHCE-induced apoptosis often involve quantifying the percentage of apoptotic cells and analyzing the cleavage of caspase proteins and PARP (Poly(ADP-ribose) polymerase), a substrate of activated caspases.

Cell Line DHCE Concentration (µM) Treatment Duration (h) Apoptosis (%) Caspase-3 Cleavage Caspase-8 Cleavage Caspase-9 Cleavage PARP Cleavage Source
ARP-1 (MM) 0.4 24 Data not shown Increased Increased Increased Increased oup.com
ARP-1 (MM) 0.8 24 Data not shown Increased Increased Increased Increased oup.com
NCI-H929 (MM) 0.4 24 Data not shown Increased Increased Increased Increased oup.com
NCI-H929 (MM) 0.8 24 Data not shown Increased Increased Increased Increased oup.com
Jeko-1 (MCL) 0.4 48 Increased Activated Activated Activated Data not shown spandidos-publications.comspandidos-publications.com
Jeko-1 (MCL) 0.8 48 Increased Activated Activated Activated Data not shown spandidos-publications.comspandidos-publications.com
Z138 (MCL) 0.4 48 Increased Activated Activated Activated Data not shown spandidos-publications.comspandidos-publications.com
Z138 (MCL) 0.8 48 Increased Activated Activated Activated Data not shown spandidos-publications.comspandidos-publications.com

Note: Specific percentage values for apoptosis at 24h for MM cells were not explicitly provided in the text snippets, but the increase was indicated. Caspase activation and PARP cleavage were assessed by Western blot analysis.

Cell Cycle Regulation: G0/G1 Phase Arrest Induction

In addition to inducing apoptosis, Dihydrocelastrol has been shown to modulate the cell cycle, specifically inducing cell cycle arrest at the G0/G1 phase. This effect has been observed in multiple myeloma and mantle cell lymphoma cells. oup.comspandidos-publications.comdntb.gov.uabibliotek.dkresearchgate.net Cell cycle progression is tightly regulated by a complex network of cyclins and cyclin-dependent kinases (CDKs). The transition from G1 to S phase is governed by the activity of cyclin D-CDK4/6 complexes and cyclin E-CDK2 complexes. Studies investigating the mechanism of DHCE-induced G0/G1 arrest have revealed that DHCE treatment leads to a decrease in the expression levels of key cell cycle regulators, including cyclin D1, CDK4, and CDK6. oup.comspandidos-publications.com The downregulation of these proteins impedes the progression of cells through the G1 phase checkpoint, resulting in their accumulation in the G0/G1 phase and consequently inhibiting cell proliferation. oup.comspandidos-publications.com

Data illustrating DHCE's effect on cell cycle distribution often show a dose-dependent increase in the percentage of cells in the G0/G1 phase and a corresponding decrease in the S and G2/M phases.

Cell Line DHCE Concentration (µM) Treatment Duration (h) % Cells in G0/G1 % Cells in S % Cells in G2/M Source
ARP-1 (MM) 0 24 Data not shown Data not shown Data not shown oup.com
ARP-1 (MM) 0.4 24 Increased Decreased Decreased oup.com
ARP-1 (MM) 0.8 24 Increased Decreased Decreased oup.com
NCI-H929 (MM) 0 24 Data not shown Data not shown Data not shown oup.com
NCI-H929 (MM) 0.4 24 Increased Decreased Decreased oup.com
NCI-H929 (MM) 0.8 24 Increased Decreased Decreased oup.com
Jeko-1 (MCL) 0 36 Baseline Baseline Baseline spandidos-publications.com
Jeko-1 (MCL) 0.4 36 Increased Decreased Decreased spandidos-publications.com
Jeko-1 (MCL) 0.8 36 Increased Decreased Decreased spandidos-publications.com
Z138 (MCL) 0 36 Baseline Baseline Baseline spandidos-publications.com
Z138 (MCL) 0.4 36 Increased Decreased Decreased spandidos-publications.com
Z138 (MCL) 0.8 36 Increased Decreased Decreased spandidos-publications.com

Note: Specific percentage values for MM cells were not explicitly provided in the text snippets, but the increase/decrease in phases was indicated. Baseline values for MCL cells at 0 µM are represented as "Baseline".

Angiogenesis Inhibition Mechanisms

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. Research suggests that Dihydrocelastrol possesses anti-angiogenic properties. One study investigating the effects of DHCE in diffuse large B cell lymphoma (DLBCL) indicated that DHCE induces cell death and suppresses angiogenesis through its impact on BCR/AP-1/junb signaling. researchgate.net While the precise comprehensive mechanisms by which DHCE inhibits angiogenesis may involve multiple pathways, this finding highlights a potential signaling axis modulated by DHCE that contributes to its anti-angiogenic effects in specific cancer types. researchgate.net

Protein-Protein Interaction Modulation

Protein-protein interactions play crucial roles in various cellular processes, and their modulation can have significant biological consequences. Dihydrocelastrol has been investigated for its ability to interact with and modulate the function of certain proteins.

Interaction with Heat Shock Proteins

Heat shock proteins (HSPs) are a family of molecular chaperones involved in protein folding, assembly, and degradation, as well as in cellular responses to stress. Some studies have indicated that Dihydrocelastrol, similar to celastrol, can affect heat shock gene expression. oup.com While detailed studies specifically characterizing the direct binding and functional consequences of DHCE interaction with various heat shock proteins are limited, research on celastrol, a closely related compound, provides some insight. Celastrol has been shown to interact with heat shock protein 90 (Hsp90) and disrupt its interaction with the co-chaperone Cdc37. nih.gov However, one study noted that Dihydrocelastrol showed a much weaker effect compared to celastrol in disrupting the Hsp90-Cdc37 complex in a reconstituted protein system. nih.gov This suggests that while DHCE may influence heat shock pathways, its direct interaction profile with specific HSPs and co-chaperones might differ from that of celastrol, potentially leading to distinct downstream effects on client proteins and cellular processes. Further research is needed to fully elucidate the specific heat shock proteins that DHCE interacts with and the functional consequences of these interactions.

Direct or Indirect Inhibition of Specific Protein Complexes

Dihydrocelastrol has been shown to modulate the activity of several critical protein complexes. One notable target is the proteasome, a multicatalytic protease complex responsible for degrading ubiquitinated proteins. Studies comparing the proteasome inhibitory activities of celastrol and dihydrocelastrol have determined that dihydrocelastrol inhibits purified proteasome with an IC₅₀ value of 10 μM. wikipedia.orgwikidata.org This suggests that the reduction of the conjugated ketone present in celastrol leads to a decrease in proteasome-inhibitory activity compared to celastrol, which has a reported IC₅₀ of 2.5 μM. wikipedia.orgwikidata.org

Beyond the proteasome, DHCE has been identified as a dual inhibitor of the mammalian target of rapamycin (mTOR) complexes, mTORC1 and mTORC2. genecards.orgnih.govguidetopharmacology.org mTOR is a central regulator of cell growth, proliferation, and survival, functioning as the catalytic subunit of these two distinct protein complexes. mTORC1, composed of mTOR, Raptor, and mLST8, and mTORC2, consisting of mTOR, Rictor, and mLST8, phosphorylate downstream targets that control protein synthesis and cell survival pathways. genecards.org Research indicates that DHCE suppresses cell growth and proliferation by inhibiting mTORC1-mediated phosphorylation of ribosomal protein S6 kinase (p70S6K) and eukaryotic initiation factor 4E binding protein (4E-BP1). genecards.orgnih.govguidetopharmacology.org Simultaneously, DHCE promotes apoptosis and inhibits cell survival by suppressing mTORC2-mediated phosphorylation of protein kinase B (Akt) at Ser473 and mTOR itself at Ser2481. genecards.orgguidetopharmacology.org This inhibition of the mTORC2/Akt pathway also leads to decreased phosphorylation of IκBα and NF-κB-p65, suggesting that DHCE blocks the activity of the mTORC2/Akt/NF-κB signaling axis. genecards.orgguidetopharmacology.org

Furthermore, investigations into the mechanisms of DHCE have revealed its inhibitory effects on the Janus kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 3 (STAT3) pathway. DHCE treatment has been shown to downregulate the phosphorylation of STAT3, indicating inhibition of this signaling cascade which is often constitutively active in various cancers. abcam.commrc.ac.ukresearcherslinks.comlipidmaps.orgwikipedia.org This inhibition of JAK2/STAT3 signaling contributes to DHCE's antitumor effects. abcam.comwikipedia.org Additionally, DHCE has been reported to inhibit the phosphorylation of extracellular regulated protein kinases (ERK1/2). mrc.ac.ukresearcherslinks.comlipidmaps.orgciteab.com

While not directly inhibiting Cyclin-Dependent Kinase (CDK) complexes, DHCE indirectly impacts their activity by inducing G0/G1 phase cell cycle arrest. abcam.commrc.ac.ukresearcherslinks.comlipidmaps.org This cell cycle arrest is associated with a reduction in the expression of key cell cycle regulators such as cyclin D1, CDK4, and CDK6. abcam.commrc.ac.ukresearcherslinks.comlipidmaps.org

The research findings on the inhibition of protein complexes by dihydrocelastrol are summarized in the table below, highlighting the direct inhibition of the proteasome and the dual inhibition of mTORC1 and mTORC2, along with its effects on key signaling proteins.

Protein Complex/Protein TargetType of Inhibition (Direct/Indirect)Observed EffectRelevant Research Findings
ProteasomeDirectInhibition of chymotrypsin-like activityIC₅₀ of 10 μM against purified proteasome. wikipedia.orgwikidata.org
mTORC1DirectInhibition of complex activitySuppresses phosphorylation of p70S6K and 4E-BP1. genecards.orgnih.govguidetopharmacology.org
mTORC2DirectInhibition of complex activitySuppresses phosphorylation of Akt (Ser473) and mTOR (Ser2481). genecards.orgguidetopharmacology.org
AktIndirect (via mTORC2 inhibition)Decreased phosphorylationSuppressed phosphorylation at Ser473. genecards.orgguidetopharmacology.org
NF-κBIndirect (via mTORC2/Akt pathway)Decreased phosphorylation and activityDecreased IκBα and NF-κB-p65 phosphorylation. genecards.orgguidetopharmacology.org
JAK2/STAT3 PathwayIndirect (via inhibition of upstream kinases/STAT3 phosphorylation)Inhibition of signaling pathway, decreased STAT3 phosphorylationDownregulation of phosphorylated STAT3. abcam.commrc.ac.ukresearcherslinks.comlipidmaps.orgwikipedia.org
ERK1/2IndirectDecreased phosphorylationInhibition of ERK1/2 phosphorylation. mrc.ac.ukresearcherslinks.comlipidmaps.orgciteab.com
Cyclin D1/CDK4/CDK6 ComplexesIndirectReduced expression, cell cycle arrestInduction of G0/G1 arrest, decreased expression of Cyclin D1, CDK4, and CDK6. abcam.commrc.ac.ukresearcherslinks.comlipidmaps.org
PSMB5Indirect (via STAT3 inhibition)Downregulated expressionDiminished PSMB5 expression in BTZ-R MM cells. abcam.comwikipedia.org

Preclinical Efficacy Studies of Dihydrocelastrol

Antineoplastic Efficacy in Hematological Malignancies

Preclinical studies have demonstrated the antineoplastic efficacy of dihydrocelastrol in hematological malignancies, including mantle cell lymphoma and multiple myeloma.

Mantle Cell Lymphoma (MCL)

Mantle cell lymphoma is an aggressive subtype of B-cell non-Hodgkin lymphoma. Research has investigated the effects of DHCE on MCL cells both in vitro and in vivo.

In vitro studies have shown that DHCE treatment markedly suppressed MCL cell proliferation. This effect was observed to be mediated, in part, by the induction of G0/G1 phase cell cycle arrest. Furthermore, DHCE inhibited MCL cell viability by stimulating apoptosis. This induction of apoptosis occurred via both extrinsic and intrinsic pathways. Notably, DHCE treatment exerted minimal cytotoxic effects on normal cells, suggesting a degree of selective toxicity towards MCL cells. nih.govresearchgate.net Mechanistically, DHCE suppressed cell growth and proliferation by inhibiting mammalian target of rapamycin (B549165) complex (mTORC)1-mediated phosphorylation of ribosomal protein S6 kinase and eukaryotic initiation factor 4E binding protein. Simultaneously, DHCE induced apoptosis and inhibited cell survival by suppressing mTORC2-mediated phosphorylation of protein kinase B and nuclear factor-κB activity. nih.gov

In addition to in vitro findings, the antitumor activity of DHCE was evaluated in in vivo xenograft mouse models of MCL. DHCE treatment successfully reduced the MCL tumor burden in these models. These in vivo effects were observed without indications of toxicity in the treated mice. nih.govresearchgate.net

Multiple Myeloma (MM)

Multiple myeloma is the second most frequent malignant hematological disease. Dihydrocelastrol has been investigated for its therapeutic potential against MM cells, including those resistant to conventional therapies like bortezomib (B1684674).

Studies have reported that DHCE exhibits antitumor activities in both bortezomib-sensitive (BTZ-S) and bortezomib-resistant (BTZ-R) MM cells. DHCE was found to exert stronger inhibitory effects on BTZ-R cells compared to celastrol (B190767). nih.govnih.gov Furthermore, DHCE demonstrated a synergistic effect when combined with bortezomib in BTZ-R cells, suggesting its potential to overcome or enhance sensitivity to bortezomib resistance. nih.govnih.gov Previously, DHCE had shown potent antitumor activity in BTZ-S MM cells. nih.gov Resistance to bortezomib in MM has been linked to the abnormal overexpression of PSMB5, a molecular target of bortezomib. DHCE has been shown to downregulate PSMB5 overexpression in BTZ-R MM cells, contributing to its ability to overcome bortezomib resistance by increasing bortezomib sensitivity through the inhibition of STAT3-dependent PSMB5 regulation. nih.govnih.gov

In Vivo Tumor Growth Inhibition in Xenograft Models

Dihydrocelastrol has demonstrated the ability to inhibit tumor growth in various xenograft models. In a study involving a bortezomib-resistant multiple myeloma (MM) xenograft model in BALB/c nude mice, treatment with DHCE (15 mg/kg) via intraperitoneal injection for 18 days significantly reduced tumor volume and suppressed tumor growth compared to the control group (0.23±0.01 cm³ vs 1.39±0.74 cm³) nih.gov. Immunohistochemical analysis of tumor samples in this model confirmed the antitumor activity of DHCE nih.gov. Another study using NCI-H929 tumor-bearing nude mice showed that treatment with DHCE (10 mg/kg/d, i.p., 1–14 days) resulted in 73% inhibition of tumor growth in vivo oup.comresearchgate.netresearchgate.net.

In a mantle cell lymphoma (MCL) xenograft mouse model, daily intraperitoneal injections of DHCE (3 mg/kg) in nude mice bearing subcutaneous Jeko-1 cell xenograft tumors markedly decreased tumor size and significantly decreased tumor volume spandidos-publications.com. This inhibition of tumor growth was observed without significant alteration in the body weight of the mice spandidos-publications.com. TUNEL staining revealed that DHCE treatment increased apoptosis in the tumor tissue compared to the vehicle control group spandidos-publications.com.

These findings suggest that dihydrocelastrol can effectively inhibit tumor growth in vivo in different xenograft models, including multiple myeloma and mantle cell lymphoma.

Diffuse Large B-cell Lymphoma (DLBCL)

Diffuse large B-cell lymphoma (DLBCL) is a common type of non-Hodgkin lymphoma nih.govresearchgate.net. Studies have investigated the efficacy of dihydrocelastrol in the treatment of DLBCL nih.govsolstara.ai.

In Vitro Lymphoma Cell Apoptosis and Cell Cycle Blockade

In vitro studies have shown that dihydrocelastrol can trigger DLBCL cell apoptosis and induce G0/G1-phase cell cycle blockade nih.gov. This effect contributes to hindering the proliferation of lymphoma cells nih.gov. Dihydrocelastrol has been reported to show potent anti-lymphoma efficacy nih.gov. Studies have also indicated that dihydrocelastrol can induce cell cycle arrest and apoptosis in MCL cells nih.govresearchgate.net.

Angiogenesis Suppression

Dihydrocelastrol has been shown to suppress angiogenesis in the context of DLBCL nih.gov. By triggering DLBCL cell apoptosis and G0/G1-phase blockade, DHCE contributes to hindering angiogenesis nih.gov. Angiogenesis is the formation of new blood vessels, which is crucial for tumor growth and progression nih.govkab.ac.ug.

Efficacy in Solid Tumors

Preclinical investigations have also explored the potential efficacy of dihydrocelastrol in solid tumor models.

Oral Squamous Cell Carcinoma (OSCC)

Oral squamous cell carcinoma (OSCC) is a common malignancy with a poor prognosis nih.govmdpi.comjcancer.org. While some studies discuss the use of triterpenoids like celastrol and dihydrocelastrol in the context of OSCC researchgate.net, detailed preclinical efficacy data specifically for dihydrocelastrol in OSCC from the search results were limited.

Melanoma (in context of derivative studies)

Studies investigating derivatives of celastrol in melanoma have provided insights into the role of structural features, including the presence or absence of the quinone methide moiety found in celastrol. One study noted that dihydrocelastrol, which lacks the quinone methide moiety present in celastrol, was inactive in cellular assays designed to assess cytotoxic activity in melanoma cells nih.govmdpi.com. This suggests that the quinone methide functional group may be responsible for the cytotoxic activity observed with celastrol in melanoma models nih.govmdpi.com. However, another study mentioned that dihydrocelastrol was active as a heat shock promoter, indicating that the quinone methide moiety is not responsible for this specific activity nih.gov. Research on melanoma has also focused on other triterpenoids and their derivatives, highlighting various mechanisms of action and preclinical efficacy mdpi.com.

Data Tables

Based on the search results, the following data points on in vivo efficacy in xenograft models can be summarized:

Tumor TypeModelDihydrocelastrol Dose & RouteTreatment DurationKey FindingCitation
Multiple MyelomaBTZ-R MM xenograft (mice)15 mg/kg, i.p.18 daysReduced tumor volume (0.23±0.01 cm³) vs control (1.39±0.74 cm³) nih.gov
Multiple MyelomaNCI-H929 xenograft (mice)10 mg/kg/d, i.p.14 days73% inhibition of tumor growth oup.comresearchgate.net
Mantle Cell LymphomaJeko-1 xenograft (mice)3 mg/kg, i.p.Daily (19 days)Markedly decreased tumor size and volume spandidos-publications.com

Antimicrobial Efficacy

Dihydrocelastrol has demonstrated promising antimicrobial activities, notably against challenging pathogens like Methicillin-Resistant Staphylococcus aureus.

Against Methicillin-Resistant Staphylococcus aureus (MRSA)

Studies have explored the effectiveness of dihydrocelastrol and its derivative, dihydrocelastryl diacetate, in combating MRSA strains. These compounds have shown the ability to inhibit biofilm formation and disrupt preformed biofilms of MRSA. nih.govresearchgate.net The degree of inhibition and disruption increased with increasing concentrations of the compounds. nih.gov

Biofilm Formation Inhibition and Disruption

Dihydrocelastrol and dihydrocelastryl diacetate were found to inhibit the formation of biofilms by MRSA strains and to disrupt existing preformed biofilms. nih.govresearchgate.net This activity was observed to be concentration-dependent. nih.gov

Anti-virulence Properties: Hemolytic Activity and Gene Expression Modulation

Beyond affecting biofilms, dihydrocelastrol and dihydrocelastryl diacetate also inhibited the hemolytic activity of MRSA. nih.gov Hemolytic activity is a key virulence factor in S. aureus, often mediated by toxins like α-hemolysin. mdpi.com Transcriptional analyses corroborated these phenotypic results, indicating that both dihydrocelastrol and dihydrocelastryl diacetate modulated the expression of genes associated with virulence and biofilm formation in MRSA. nih.gov Specifically, they disturbed the expression of the gene related to α-hemolysin (hla) and down-regulated crucial biofilm-associated genes such as agrA, sarA, ica, RNAIII, and rbf. nih.govresearchgate.net The downregulation of hla directly supports the observed inhibition of hemolytic activity. mdpi.com

Table 1: Effects of Dihydrocelastrol and Dihydrocelastryl Diacetate on MRSA Virulence and Biofilm Genes

GeneFunction/Association in MRSAEffect of Dihydrocelastrol/Dihydrocelastryl DiacetateReference
hlaEncodes α-hemolysin (hemolytic activity)Expression disturbed nih.govresearchgate.net
agrAQuorum sensing regulatorExpression down-regulated nih.govresearchgate.net
sarABiofilm-associated geneExpression down-regulated nih.govresearchgate.net
icaBiofilm-associated geneExpression down-regulated nih.govresearchgate.net
RNAIIIQuorum sensing effectorExpression down-regulated nih.govresearchgate.net
rbfBiofilm-associated geneExpression down-regulated nih.govresearchgate.net

Impact on Bacterial Metabolic Pathways: Mannitol-1-Phosphate Dehydrogenase Activity

Mannitol-1-phosphate dehydrogenase (M1PDH) is a key enzyme in the mannitol (B672) metabolism of Staphylococcus aureus, playing a role in cell viability and virulence, particularly under stress conditions. nih.govnih.gov Studies have identified dihydrocelastrol as a competitive inhibitor of S. aureus M1PDH (SaM1PDH). nih.govresearchgate.net Inhibition of SaM1PDH by dihydrocelastrol effectively reduces bacterial cell viability during host infection. nih.gov Targeting SaM1PDH represents a potential alternative strategy for developing new antibiotics that induce bacterial cell death by disrupting the mannitol pathway, leading to cytolysis and reduced stress tolerance. nih.govresearchgate.net Kinetic inhibitory studies have characterized dihydrocelastrol as a competitive inhibitor of SaM1PDH. researchgate.net

Table 2: Dihydrocelastrol's Inhibition of SaM1PDH

Target EnzymeInhibitorType of InhibitionInhibition Constant (Ki)Reference
S. aureus Mannitol-1-Phosphate Dehydrogenase (SaM1PDH)DihydrocelastrolCompetitive4.0 µM researchgate.net

Neuroprotective and Anti-aggregation Properties (via dihydro-derivatives)

Dihydro-derivatives of celastrol, including dihydrocelastrol, have been investigated for their potential neuroprotective and anti-aggregation effects.

Combination Therapeutic Strategies Involving Dihydrocelastrol

Synergistic Effects with Proteasome Inhibitors (e.g., Bortezomib)

Research indicates that dihydrocelastrol can exhibit synergistic cytotoxic effects when combined with proteasome inhibitors such as bortezomib (B1684674). spandidos-publications.comnih.govnih.gov Bortezomib is a dipeptidyl boronic acid that reversibly inhibits the 26S proteasome, a cellular complex responsible for protein degradation. nih.gov This inhibition can lead to the accumulation of ubiquitinated proteins, triggering apoptosis in cancer cells.

Studies in bortezomib-resistant multiple myeloma (MM) cells have shown that dihydrocelastrol can enhance the sensitivity to bortezomib. nih.gov One proposed mechanism for this synergy involves the inhibition of STAT3-dependent PSMB5 regulation by dihydrocelastrol. nih.gov PSMB5 is a subunit of the 26S proteasome and is often overexpressed in bortezomib-resistant MM cells. nih.gov By downregulating PSMB5 overexpression, dihydrocelastrol may help to restore the effectiveness of bortezomib. nih.gov

In mantle cell lymphoma (MCL) cells, combined treatment with dihydrocelastrol and bortezomib has also been shown to induce a synergistic cytotoxic effect. spandidos-publications.comnih.gov This suggests that the synergistic potential of dihydrocelastrol with proteasome inhibitors may extend to different hematological malignancies.

Synergistic Effects with Histone Deacetylase Inhibitors (e.g., Panobinostat)

Dihydrocelastrol has also demonstrated synergistic effects in combination with histone deacetylase (HDAC) inhibitors, such as panobinostat. oup.comresearchgate.net Panobinostat is a pan-deacetylase inhibitor that modulates classes I, II, and IV HDAC enzymes, affecting gene expression and protein metabolism. oup.comnih.gov

Studies in multiple myeloma cells have shown that the efficacy of dihydrocelastrol can be enhanced when combined with panobinostat. oup.comresearchgate.net This synergy suggests that the combined modulation of cellular pathways by dihydrocelastrol and HDAC inhibition may lead to improved anti-tumor activity. While the precise mechanisms underlying this synergy are still being investigated, it highlights the potential of combining dihydrocelastrol with epigenetic modulators for therapeutic benefit.

Synergistic Effects with Chemotherapeutic Agents (e.g., Doxorubicin)

Investigations have explored the synergistic potential of dihydrocelastrol with conventional chemotherapeutic agents like doxorubicin (B1662922). nih.govsolstara.aicolab.ws Doxorubicin is an anthracycline antibiotic commonly used in cancer treatment. nih.gov

In diffuse large B-cell lymphoma (DLBCL), dihydrocelastrol has shown synergistic effects with doxorubicin. nih.govsolstara.aicolab.ws Research indicates that dihydrocelastrol can trigger DLBCL cell apoptosis and induce G0/G1-phase cell cycle blockade, contributing to its anti-lymphoma efficacy and synergistic interactions with doxorubicin. nih.gov This suggests that combining dihydrocelastrol with doxorubicin could be a potential therapeutic strategy for DLBCL. nih.govsolstara.ai

Dihydrocelastrol (DHCE) is a dihydro-analog of celastrol (B190767), a triterpene isolated from the traditional Chinese medicinal plant Tripterygium wilfordii nih.govspandidos-publications.comspandidos-publications.com. It has been synthesized as a hydrogenated form of celastrol oup.comresearchgate.net. Dihydrocelastrol is also known by the name Triptohypol C and has been isolated from the root bark of Tripterygium regelii nih.gov.

Pharmacological Considerations and Safety Profile

In Vitro Cytotoxicity on Normal Cells

Studies investigating the cytotoxic effects of dihydrocelastrol on normal cells have indicated a favorable safety profile in this regard. Dihydrocelastrol has been shown to exert minimal cytotoxic effects on normal cells nih.govspandidos-publications.comspandidos-publications.com. For instance, even at concentrations as high as 4 µM, dihydrocelastrol exhibited only a modest cytotoxic effect on normal human peripheral blood mononuclear cells (PBMCs) nih.gov. Another study similarly found no cytotoxicity of dihydrocelastrol on normal PBMCs isolated from healthy volunteers at concentrations up to 3 and 4 µM oup.com. These findings suggest that dihydrocelastrol selectively targets cancer cells while being non-cytotoxic to normal cells at certain concentrations oup.comnih.gov.

Data on In Vitro Cytotoxicity on Normal Cells:

Cell TypeDihydrocelastrol ConcentrationObserved EffectSource
Normal human PBMCsUp to 4 µMModest/No cytotoxic effect oup.comnih.gov
Normal cells (general)Not specifiedMinimal cytotoxic effects nih.govspandidos-publications.comspandidos-publications.com

In Vivo Safety Assessment (e.g., organ histology, body weight)

In vivo studies have provided insights into the safety profile of dihydrocelastrol. In xenograft mouse models, dihydrocelastrol treatment reduced tumor burden without indications of toxicity nih.govspandidos-publications.com. In a study using a tumor xenograft model of NCI-H929 cells, mice treated with dihydrocelastrol showed a significant decrease in tumor volume compared to the control group. Crucially, the body weights of the mice in both the dihydrocelastrol-treated and control groups showed no significant difference over the course of treatment oup.com. Histological evaluation in this study also demonstrated increased necrosis specifically in the tumor tissue of the dihydrocelastrol-treated group, with no mention of adverse effects on normal organs oup.com.

Data on In Vivo Safety Assessment (Body Weight):

Study ModelTreatment GroupBody Weight Observation During TreatmentSource
NCI-H929 xenograft in miceDihydrocelastrol-treatedNo significant difference compared to control oup.com
Xenograft mouse modelDihydrocelastrol treatmentNo indications of toxicity nih.govspandidos-publications.com

Specific data on organ histology beyond tumor tissue in dihydrocelastrol-treated animals was not extensively detailed in the provided search results, although one study noted increased necrosis in tumor tissue without reporting adverse effects on normal organs oup.com.

Comparative Toxicity with Celastrol (B190767)

Comparisons between the toxicity of dihydrocelastrol and its parent compound, celastrol, suggest that dihydrocelastrol may possess a more favorable toxicity profile while maintaining or enhancing certain desired activities. While celastrol is known for various pharmacological effects, its clinical application is limited by significant toxicity, including potential systemic toxicities and adverse effects on blood cells, liver, and the reproductive system researchgate.nettandfonline.comacs.org.

Research indicates that dihydrocelastrol may have reduced antiproliferative activity compared to celastrol in certain cancer cell lines, such as SKBr-3 and BT-474 breast cancer cells tandfonline.com. However, other studies highlight that dihydrocelastrol can exert stronger inhibitory effects than celastrol in specific contexts, such as against bortezomib-resistant multiple myeloma cells nih.gov.

While direct comparative in vivo toxicity studies detailing organ-specific effects and body weight changes for both compounds side-by-side were not prominently featured, the general understanding from the search results is that modifications to celastrol, such as hydrogenation to form dihydrocelastrol, are explored to potentially reduce its toxicity while retaining therapeutic efficacy oup.comacs.org. One study on a novel celastrol-glucosamine conjugate noted that this derivative significantly decreased adverse effects on blood cells and organs compared to celastrol, suggesting that structural modifications can impact the toxicity profile acs.org. This supports the rationale for investigating dihydrocelastrol as a potentially less toxic analog.

Future Directions and Research Perspectives

Exploration of Additional Biological Targets and Mechanisms

While current research has identified key signaling pathways modulated by Dihydrocelastrol, including the JAK2/STAT3, PI3K/Akt, and mTORC1/mTORC2 pathways, a comprehensive understanding of its full mechanism of action requires further investigation. researchgate.netnih.govspandidos-publications.comnih.gov Future studies should aim to identify additional direct and indirect molecular targets to build a more complete picture of its cellular effects. The multi-targeted nature of its parent compound, Celastrol (B190767), suggests that Dihydrocelastrol may also interact with a wider array of proteins than is currently known. scienceopen.com

Unbiased screening approaches, such as chemical proteomics and affinity-based protein profiling, could be instrumental in identifying novel binding partners of Dihydrocelastrol within the cellular proteome. nih.gov Furthermore, exploring its effects on other critical cellular processes implicated in cancer and inflammatory diseases, such as DNA repair mechanisms, metabolic reprogramming, and immunomodulation, could reveal new therapeutic avenues. nih.gov A deeper mechanistic understanding will be crucial for identifying patient populations most likely to respond to Dihydrocelastrol therapy and for designing rational combination therapies.

Advanced Structural Modification and Derivative Development (e.g., Dihydrocelastryl Diacetate)

The development of derivatives through structural modification is a promising strategy to enhance the therapeutic index of Dihydrocelastrol by improving its efficacy, selectivity, and pharmacokinetic properties. A notable example is Dihydrocelastryl Diacetate, a derivative synthesized through the acetylation of Dihydrocelastrol. evitachem.com This modification can alter the compound's physicochemical properties, potentially influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

The synthesis of Dihydrocelastryl Diacetate can be achieved by reacting Dihydrocelastrol with acetic anhydride (B1165640) or acetyl chloride in the presence of a base. evitachem.com Preliminary research suggests that this derivative possesses its own spectrum of biological activities, including antibacterial properties. evitachem.com Future research in this area should focus on:

Systematic Structure-Activity Relationship (SAR) studies: Synthesizing a library of Dihydrocelastrol derivatives with modifications at various functional groups to identify key structural features for optimal activity and reduced toxicity. nih.govnih.gov

Evaluation of Pharmacokinetics and Pharmacodynamics: Thoroughly characterizing the ADME properties and in vivo efficacy of promising derivatives in relevant animal models. nih.gov

Development of Prodrugs: Designing prodrugs of Dihydrocelastrol that can be activated under specific physiological conditions, such as the tumor microenvironment, to enhance targeted drug delivery and minimize off-target effects.

Compound NameChemical FormulaMolar Mass
Dihydrocelastryl DiacetateC33H44O6536.7 g/mol

This table is interactive and can be sorted by clicking on the column headers.

Novel Drug Delivery Systems for Dihydrocelastrol and its Derivatives

A significant hurdle in the clinical translation of many natural products, including Celastrol and likely Dihydrocelastrol, is their poor water solubility and limited bioavailability. nih.govmdpi.com Developing novel drug delivery systems is therefore a critical area of future research to overcome these limitations and enhance the therapeutic efficacy of Dihydrocelastrol and its derivatives.

Drawing from the extensive research on Celastrol delivery, several promising strategies could be adapted for Dihydrocelastrol: nih.govfrontiersin.orgresearchgate.netnih.govmdpi.com

Nanoparticle-based carriers: Encapsulating Dihydrocelastrol in various nanoparticles, such as liposomes, polymeric micelles, and albumin-based nanoparticles, could improve its solubility, stability, and circulation time in the body. nih.govfrontiersin.org These systems can also be engineered for targeted delivery to disease sites.

Prodrug conjugates: Covalently linking Dihydrocelastrol to hydrophilic polymers like polyethylene (B3416737) glycol (PEG) or specific targeting ligands can enhance its aqueous solubility and facilitate targeted accumulation in pathological tissues. nih.gov

Self-emulsifying drug delivery systems (SEDDS): Formulating Dihydrocelastrol in lipid-based systems can improve its oral absorption and bioavailability. mdpi.com

The development of these advanced formulations will require careful characterization of their physicochemical properties, drug release kinetics, and in vitro and in vivo performance.

Integration of Systems Biology and Molecular Simulation Approaches

The integration of computational approaches like systems biology and molecular simulation can significantly accelerate the research and development of Dihydrocelastrol. researchgate.netslideshare.netfrontiersin.orguq.edu.aunih.gov These methods can provide valuable insights into the compound's mechanism of action, guide the design of new derivatives, and help predict their biological activities.

Systems biology can be employed to:

Analyze large-scale omics data (genomics, transcriptomics, proteomics, metabolomics) from Dihydrocelastrol-treated cells to identify perturbed pathways and novel drug targets. researchgate.netslideshare.net

Construct network models of cellular processes to understand the complex biological responses to Dihydrocelastrol treatment.

Identify potential biomarkers to predict treatment response and monitor therapeutic efficacy.

Molecular simulation techniques, such as molecular docking and molecular dynamics, can be utilized to:

Predict the binding modes of Dihydrocelastrol and its derivatives to their protein targets at an atomic level. nih.govnih.govresearchgate.netresearchgate.netajchem-a.commdpi.com

Elucidate the molecular basis of their inhibitory or modulatory effects.

Perform virtual screening of compound libraries to identify new derivatives with improved binding affinity and selectivity. nih.gov

By combining these in silico approaches with experimental validation, researchers can adopt a more rational and efficient approach to drug discovery and development.

Translational Research and Clinical Evaluation Considerations

The ultimate goal of Dihydrocelastrol research is its successful translation into a clinically effective therapeutic agent. This requires a carefully planned and executed translational research program. While preclinical studies have demonstrated the potential of Dihydrocelastrol in animal models, several key considerations must be addressed before it can be evaluated in humans. spandidos-publications.comnih.gov

Key aspects of translational research for Dihydrocelastrol include:

Comprehensive preclinical toxicology studies: Rigorous evaluation of the short-term and long-term toxicity of Dihydrocelastrol and its lead derivatives in multiple animal models is essential to establish a safe starting dose for human trials.

Pharmacokinetic and pharmacodynamic modeling: Developing robust models to understand the relationship between the dose, exposure, and therapeutic effect of Dihydrocelastrol in humans. mdpi.com

Identification of patient populations: Based on the mechanistic understanding of Dihydrocelastrol, identifying specific cancer types or inflammatory diseases where patients are most likely to benefit from this therapy.

Design of early-phase clinical trials: Carefully designing Phase I clinical trials to assess the safety, tolerability, and pharmacokinetics of Dihydrocelastrol in human subjects. nih.gov

Given the challenges encountered with the clinical development of Celastrol, particularly concerning its narrow therapeutic window and potential toxicity, a cautious and well-informed approach will be paramount for the successful clinical translation of Dihydrocelastrol. nih.govnih.govfrontiersin.org

Q & A

Q. What are the primary molecular mechanisms through which dihydrocelastrol exerts its antitumor effects?

DHCE inhibits both mTORC1 and mTORC2 pathways. It suppresses mTORC1-mediated phosphorylation of p70S6K and 4E-BP1 (key regulators of cell proliferation) and mTORC2-mediated phosphorylation of Akt and NF-κB (critical for cell survival and apoptosis resistance). These dual inhibitory effects induce G0/G1 cell cycle arrest and activate extrinsic/intrinsic apoptotic pathways . Methodological Insight: To validate these mechanisms, use western blotting for phosphorylation status assessment, flow cytometry for cell cycle analysis, and caspase activity assays for apoptosis quantification.

Q. How does dihydrocelastrol selectively target cancer cells while minimizing cytotoxicity in normal cells?

DHCE exhibits selective cytotoxicity by exploiting metabolic differences between cancer and normal cells. In mantle cell lymphoma (MCL) models, DHCE disrupted mTOR signaling—a pathway hyperactivated in cancers—while sparing normal cells with regulated mTOR activity . Methodological Insight: Compare IC50 values across cell lines (cancer vs. normal) using MTT assays and validate selectivity via toxicity profiling in primary human fibroblasts or peripheral blood mononuclear cells.

Q. What in vitro experimental models have been utilized to validate dihydrocelastrol's bioactivity?

Studies employed MCL cell lines (e.g., JeKo-1, Mino) for proliferation assays, apoptosis detection (Annexin V/PI staining), and mechanistic studies. Normal cell lines (e.g., human fibroblasts) served as controls to assess selectivity . Methodological Insight: Optimize dose-response curves (e.g., 0.1–10 μM DHCE) and exposure times (24–72 hours) to capture dynamic effects on cell viability and signaling.

Advanced Research Questions

Q. What methodological considerations are critical when designing combination therapy studies involving dihydrocelastrol and proteasome inhibitors?

Synergy with bortezomib requires dose optimization to avoid overlapping toxicities. Use Chou-Talalay combination index analysis to quantify synergism and validate results in xenograft models. Monitor proteasome activity and mTOR pathway inhibition to confirm dual targeting . Key Parameters:

  • Fixed-ratio drug combinations (e.g., DHCE:bortezomib = 1:1 to 1:10)
  • Isobologram analysis for additive/synergistic effects
  • In vivo validation using tumor volume measurements and survival assays

Q. How should researchers address stability challenges in dihydrocelastrol analogs during preclinical development?

DHCE analogs (e.g., dihydrocelastrol diacetate) show instability in physiological conditions. Use reversed-phase HPLC under isocratic conditions (90% MeOH/10% H2O) to monitor degradation. Stabilize compounds via lyophilization or formulation with cyclodextrins . Methodological Insight:

  • Conduct accelerated stability testing (37°C, pH 7.4 buffer)
  • Compare half-life (t1/2t_{1/2}) of analogs under varying storage conditions

Q. What analytical approaches are recommended for resolving contradictory data regarding dihydrocelastrol's dual inhibition of mTOR complexes?

Contradictions may arise from cell-type-specific mTOR dependencies. Employ RNA interference (siRNA) to silence mTORC1 (Raptor) or mTORC2 (Rictor) and assess DHCE’s effects on downstream targets. Use phospho-specific antibodies in time-course experiments to dissect temporal inhibition patterns . Data Interpretation Framework:

  • Cross-validate findings across multiple cell lines
  • Integrate transcriptomic data (RNA-seq) to identify compensatory pathways

Data Analysis and Reproducibility

Q. What are best practices for ensuring reproducibility in DHCE studies?

  • Document batch-to-batch variability in DHCE synthesis (e.g., NMR purity >95%)
  • Include positive controls (e.g., rapamycin for mTORC1 inhibition) in all experiments
  • Adhere to ARRIVE guidelines for in vivo studies, detailing tumor inoculation sites, sample sizes, and blinding protocols .

Q. How can researchers optimize in vivo models to evaluate DHCE’s therapeutic potential?

Use immunodeficient mice (e.g., NOD/SCID) xenografted with MCL cells. Administer DHCE intraperitoneally (5–10 mg/kg/day) and monitor tumor volume via caliper measurements. Assess toxicity via serum ALT/AST levels and histopathology of major organs .

Ethical and Methodological Compliance

  • For studies involving human-derived cells, follow institutional review board (IRB) protocols for sourcing and consent .
  • Adhere to journal guidelines (e.g., Pharmaceutical Research) for data presentation, including raw data deposition in repositories like Figshare or Zenodo .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Triptohypol C
Reactant of Route 2
Triptohypol C

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.